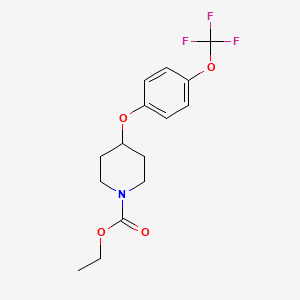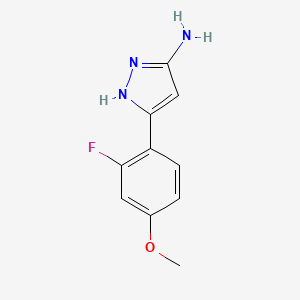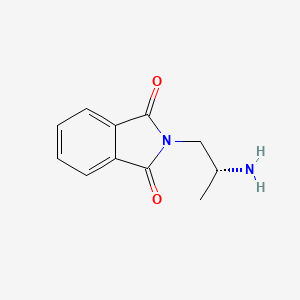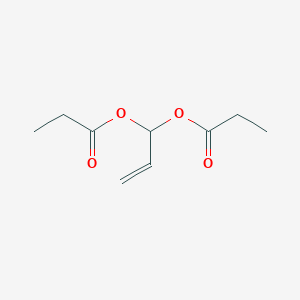
Ethylbromopyruvate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethylbromopyruvate can be synthesized from ethyl pyruvate by reacting it with bromine chloride. This reaction can be carried out by contacting ethyl pyruvate with pre-formed bromine chloride or with bromine chloride generated in situ. The crude product mixture is then purified to produce high-purity bromo-ethyl-pyruvate .
Industrial Production Methods
In industrial settings, bromo-ethyl-pyruvate is produced using similar methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of bromine chloride as a reagent is common due to its effectiveness in brominating ethyl pyruvate .
化学反応の分析
Types of Reactions
Ethylbromopyruvate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and carbon disulfide, which can react with bromo-ethyl-pyruvate to form thioxothiazolidines.
Oxidation and Reduction: Specific conditions and reagents for these reactions depend on the desired products and the reaction environment.
Major Products
The major products formed from reactions involving bromo-ethyl-pyruvate include various substituted pyruvates and thioxothiazolidines .
科学的研究の応用
Ethylbromopyruvate has a wide range of applications in scientific research, including:
Biology: It has been studied for its potential as a metabolic poison and an anticancer agent.
Medicine: Research has explored its use in inhibiting glycolytic and mitochondrial metabolism in cancer cells.
Industry: It is employed in the production of bacterial inhibitors and other specialized chemicals.
作用機序
Ethylbromopyruvate exerts its effects by targeting glycolytic and mitochondrial metabolism. It inhibits key enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), pyruvate kinase, isocitrate lyase, and malate synthase. This inhibition leads to a reduction in ATP levels and affects cellular energy metabolism .
類似化合物との比較
Similar Compounds
Ethyl pyruvate: A derivative of pyruvic acid, known for its antioxidative and anti-inflammatory effects.
Bromopyruvic acid: Similar in structure to bromo-ethyl-pyruvate, used as a metabolic poison and anticancer agent.
Uniqueness
Ethylbromopyruvate is unique due to its brominated structure, which enhances its reactivity in nucleophilic substitution reactions. Its ability to inhibit multiple metabolic enzymes makes it a valuable compound in cancer research and other scientific applications .
特性
分子式 |
C5H6BrO3- |
|---|---|
分子量 |
194.00 g/mol |
IUPAC名 |
3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |
InChIキー |
MIEDIVUAVHIVRF-UHFFFAOYSA-M |
正規SMILES |
CCC(C(=O)C(=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethenyl-6,7-dihydro[1,4]oxathiino[3,2-c]pyridazine](/img/structure/B8387142.png)

![6,7-Dichloro-2-isopropyl-5-methoxybenzo[b]thiophene](/img/structure/B8387157.png)


![5-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8387169.png)






